molecular formula C17H14N2O3 B8006042 6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

Cat. No.: B8006042
M. Wt: 294.30 g/mol
InChI Key: CWGIHUKKVIGOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione is a heterocyclic compound that belongs to the class of isoindoloquinazolines This compound is characterized by its unique structure, which combines an isoindoline and a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione typically involves a multi-step process. One efficient method involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions . This method is advantageous due to its high yield, reusability of the catalyst, and straightforward workup without the need for chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of efficient catalysts, such as nanoporous silica, are likely to be employed to optimize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline moiety, potentially leading to different isoindoloquinazoline derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the isoindoloquinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the isoindoloquinazoline structure.

Scientific Research Applications

6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound exhibits biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Its unique structure makes it valuable in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione is unique due to its specific combination of an isoindoline and quinazoline moiety, along with the hydroxyethyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-10-9-18-15-11-5-1-2-6-12(11)17(22)19(15)14-8-4-3-7-13(14)16(18)21/h1-8,15,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGIHUKKVIGOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Reactant of Route 2
6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Reactant of Route 3
6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Reactant of Route 4
6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Reactant of Route 5
6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Reactant of Route 6
Reactant of Route 6
6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.